molecular formula C20H20N4O6S B11470972 N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470972
M. Wt: 444.5 g/mol
InChI Key: MEJQHTHGKXAEGE-UHFFFAOYSA-N
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Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE is a complex organic compound characterized by the presence of a benzenesulfonyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Coupling with phenoxyacetamide: The final step involves coupling the intermediate with phenoxyacetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfonic acids, while reduction of the oxadiazole ring would yield amines.

Scientific Research Applications

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets. The phenoxyacetamide moiety can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar electrophilic properties.

    Oxadiazole derivatives: Compounds with the oxadiazole ring, known for their stability and ability to participate in hydrogen bonding.

    Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide moiety, known for their solubility and bioavailability.

Uniqueness

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-[(2-phenoxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H20N4O6S/c25-18(13-29-15-7-3-1-4-8-15)21-11-12-22-19(26)20-23-17(24-30-20)14-31(27,28)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,25)(H,22,26)

InChI Key

MEJQHTHGKXAEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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